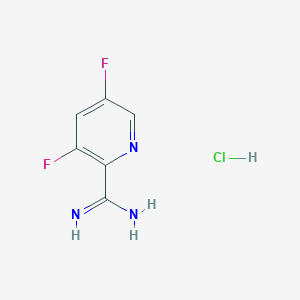

3,5-Difluoropicolinimidamide hydrochloride

Description

BenchChem offers high-quality 3,5-Difluoropicolinimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoropicolinimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoropyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLIDNANRSUVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621752 | |

| Record name | 3,5-Difluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298709-32-7 | |

| Record name | 3,5-Difluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 3,5-Difluoropicolinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoropicolinimidamide hydrochloride is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its synthesis, while not extensively detailed in current literature, can be strategically approached through the well-established Pinner reaction. This guide provides a comprehensive, technically-grounded framework for the proposed synthesis of 3,5-difluoropicolinimidamide hydrochloride from 3,5-difluoropicolinonitrile. The narrative delves into the mechanistic underpinnings of the synthetic strategy, explains the rationale behind key experimental choices, and outlines a detailed, self-validating protocol. This document is intended to serve as an expert-level resource for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Picolinimidamides

Fluorine-containing organic molecules have become increasingly important in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The picolinimidamide moiety is a key structural motif found in a variety of biologically active compounds. The combination of a difluorinated pyridine ring and an imidamide functional group in 3,5-difluoropicolinimidamide hydrochloride presents a compelling scaffold for the development of novel therapeutic agents.

This guide will focus on a proposed two-step synthesis starting from commercially available 3,5-difluoropicolinonitrile, leveraging the Pinner reaction to construct the target imidamide.

Proposed Synthetic Pathway: A Mechanistic Perspective

The conversion of a nitrile to an amidine hydrochloride is classically achieved via the Pinner reaction.[1][2] This acid-catalyzed, two-stage process involves the formation of a Pinner salt (an imino ester hydrochloride) as a key intermediate, which is subsequently converted to the desired amidine.

Stage 1: Formation of the Pinner Salt (Ethyl 3,5-difluoropicolinimidate hydrochloride)

The reaction is initiated by the protonation of the nitrile nitrogen of 3,5-difluoropicolinonitrile by anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol, in this proposed case, ethanol. The choice of ethanol is based on its ready availability, favorable reactivity, and the relative stability of the resulting ethyl imidate intermediate. The reaction is conducted under strictly anhydrous conditions to prevent the premature hydrolysis of the highly reactive Pinner salt to an ester.[3]

Stage 2: Ammonolysis of the Pinner Salt to 3,5-Difluoropicolinimidamide Hydrochloride

The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. Ammonia, being a potent nucleophile, attacks the iminoester carbon, leading to the displacement of the ethoxy group and the formation of the amidine. The final product is isolated as its hydrochloride salt.

Below is a visual representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of 3,5-difluoropicolinimidamide hydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on the general principles of the Pinner reaction and should be optimized for scale and specific laboratory conditions.

Stage 1: Synthesis of Ethyl 3,5-difluoropicolinimidate Hydrochloride

Materials and Equipment:

-

3,5-Difluoropicolinonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Two-necked round-bottom flask, equipped with a magnetic stirrer, gas inlet tube, and drying tube

-

Ice bath

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask is charged with 3,5-difluoropicolinonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). The flask is fitted with a magnetic stirrer and a gas inlet tube connected to a cylinder of hydrogen chloride gas, with the outlet protected by a calcium chloride drying tube.

-

Acidification: The reaction mixture is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution at a slow, steady rate with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring and Pinner Salt Formation: The progress of the reaction can be monitored by the precipitation of the white, crystalline Pinner salt. The introduction of HCl is continued until the starting nitrile is consumed (as determined by thin-layer chromatography or gas chromatography).

-

Isolation of the Pinner Salt: Upon completion, the reaction mixture is diluted with anhydrous diethyl ether to facilitate complete precipitation of the Pinner salt. The solid is collected by filtration under a blanket of dry nitrogen, washed with anhydrous diethyl ether, and dried under vacuum to yield ethyl 3,5-difluoropicolinimidate hydrochloride.

Causality of Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the Pinner salt to the corresponding ethyl ester, a common side product.[3]

-

Low Temperature: The Pinner reaction is often conducted at low temperatures to control the exothermicity and to prevent the thermal decomposition of the unstable Pinner salt.[3]

-

Use of Gaseous HCl: Gaseous HCl provides the necessary anhydrous acidic conditions for the reaction to proceed efficiently.

Stage 2: Synthesis of 3,5-Difluoropicolinimidamide Hydrochloride

Materials and Equipment:

-

Ethyl 3,5-difluoropicolinimidate hydrochloride

-

Anhydrous Ethanol

-

Ammonia (gas or a solution in anhydrous ethanol)

-

Round-bottom flask with a magnetic stirrer and gas inlet (if using gaseous ammonia)

Procedure:

-

Ammonolysis: The freshly prepared ethyl 3,5-difluoropicolinimidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a round-bottom flask. The suspension is cooled in an ice bath.

-

Addition of Ammonia: A saturated solution of ammonia in anhydrous ethanol is added dropwise to the stirred suspension. Alternatively, anhydrous ammonia gas can be bubbled through the mixture. The reaction is typically rapid and is accompanied by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.

-

Reaction Completion and Work-up: The reaction is stirred at room temperature until the Pinner salt is fully consumed (monitored by TLC or LC-MS). The precipitated ammonium chloride is removed by filtration.

-

Isolation and Purification: The ethanolic filtrate containing the product is concentrated under reduced pressure. The resulting crude 3,5-difluoropicolinimidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product as a crystalline solid.

Self-Validating System:

-

In-process Monitoring: The progress of both reaction stages should be monitored by an appropriate chromatographic technique (TLC, GC, or LC-MS) to ensure complete conversion of the starting material and intermediate.

-

Product Characterization: The identity and purity of the final product must be confirmed by a suite of analytical techniques.

Data Presentation: Expected Characterization

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the -NH₂ and =NH protons of the amidinium group. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms. |

| ¹³C NMR | Resonances for the six carbon atoms of the difluoropicolinimidamide core, including the characteristic amidinium carbon. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the pyridine ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3400), C=N stretching (around 1650-1680), and C-F stretching (around 1200-1300). |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base (3,5-difluoropicolinimidamide). |

Safety and Handling

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Specific Hazards:

-

Hydrogen Chloride Gas: Highly corrosive and toxic. Handle with extreme care in a properly functioning fume hood.

-

3,5-Difluoropicolinonitrile: The toxicological properties may not be fully characterized. Handle with care, avoiding skin contact and inhalation.

-

Ammonia: Corrosive and has a pungent odor. Use in a well-ventilated area.

Conclusion

This technical guide presents a robust and scientifically sound proposed pathway for the synthesis of 3,5-difluoropicolinimidamide hydrochloride. By employing the Pinner reaction, this valuable fluorinated building block can be accessed from readily available starting materials. The detailed protocol, along with the mechanistic insights and discussion of experimental rationale, provides a solid foundation for researchers to successfully synthesize and further investigate this promising compound for applications in drug discovery and development. It is imperative that future work includes the full experimental characterization of this molecule to contribute to the broader scientific literature.

References

- Schlosser, M. Organometallics in Synthesis: A Manual, 2nd ed. John Wiley & Sons, 2002.

-

Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877 , 10(2), 1889-1897. [Link]

-

Wikipedia. Pinner reaction. Wikipedia, The Free Encyclopedia, 2023. [Link]

-

Schäfer, F. C.; Krapcho, A. P. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. The Journal of Organic Chemistry, 1962 , 27(4), 1255-1258. [Link]

Sources

An In-depth Technical Guide to 3,5-difluoropicolinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-difluoropicolinimidamide hydrochloride. Drawing upon established principles of medicinal chemistry and process development, this document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyridines and Amidines in Drug Discovery

The incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold, a privileged structure in medicinal chemistry, is frequently fluorinated to modulate its electronic properties and resistance to metabolic degradation.

The amidine functional group, particularly in its protonated hydrochloride salt form, is a versatile bioisostere for various functional groups and can participate in crucial hydrogen bonding interactions with biological targets. The combination of a difluorinated pyridine ring with an imidamide moiety in 3,5-difluoropicolinimidamide hydrochloride presents a compelling scaffold for the development of novel therapeutics, particularly in areas where enhanced metabolic stability and specific target interactions are desired.

Physicochemical Properties

While extensive experimental data for 3,5-difluoropicolinimidamide hydrochloride is not widely published, its properties can be predicted based on its structure and comparison to analogous compounds.

| Property | Predicted/Estimated Value | Rationale/Comments |

| Molecular Formula | C₆H₆F₂N₃·HCl | - |

| Molecular Weight | 193.59 g/mol | - |

| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts. |

| Melting Point | >150 °C (with decomposition) | Amidine hydrochlorides are often high-melting solids. The presence of the aromatic ring and fluorine atoms would contribute to a stable crystal lattice. |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in less polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| pKa (of the amidinium ion) | 7-9 | The electron-withdrawing fluorine atoms are expected to decrease the basicity of the amidine group compared to unsubstituted picolinimidamide. |

Synthesis and Purification

The most logical and established route to 3,5-difluoropicolinimidamide hydrochloride is via the Pinner reaction, starting from the commercially available 3,5-difluoropicolinonitrile.

Proposed Synthetic Pathway

Caption: Proposed Pinner reaction synthesis of 3,5-difluoropicolinimidamide hydrochloride.

Detailed Experimental Protocol

Step 1: Formation of the Imidate Ester Hydrochloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (10 volumes relative to the nitrile).

-

Starting Material: 3,5-Difluoropicolinonitrile (1.0 eq) is added to the ethanol.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved. The flask is then sealed and allowed to warm to room temperature, stirring for 12-24 hours.

-

Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to yield the crude imidate ester hydrochloride, which is typically a white solid. This intermediate is often used in the next step without further purification due to its moisture sensitivity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which would hydrolyze the nitrile and the imidate ester intermediate.

-

HCl Gas: Gaseous HCl is used to ensure anhydrous conditions and to catalyze the reaction by protonating the nitrile nitrogen, making it more susceptible to nucleophilic attack by ethanol.

-

Low Temperature: The initial addition of HCl is performed at 0 °C to control the exothermicity of the reaction.

Step 2: Ammonolysis to the Amidine Hydrochloride

-

Reaction Setup: The crude imidate ester hydrochloride is dissolved in anhydrous ethanol (10 volumes) in a sealed reaction vessel.

-

Reagent Addition: A solution of ammonia in ethanol (typically 2 M, 2-3 eq) is added at room temperature. The reaction is then stirred for 4-8 hours.

-

Work-up and Isolation: The reaction mixture is cooled, and the precipitated ammonium chloride byproduct is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The crude 3,5-difluoropicolinimidamide hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/dichloromethane.

Causality Behind Experimental Choices:

-

Ammonia in Ethanol: Using a solution of ammonia in an anhydrous solvent prevents the introduction of water.

-

Sealed Vessel: This prevents the loss of volatile ammonia and maintains the reaction concentration.

-

Filtration of Ammonium Chloride: This is a simple and effective way to remove the primary inorganic byproduct of the reaction.

Chemical Reactivity and Stability

Reactivity

The reactivity of 3,5-difluoropicolinimidamide hydrochloride is dictated by the interplay of its functional groups.

Caption: Key reactivity sites of 3,5-difluoropicolinimidamide hydrochloride.

-

Amidine Moiety: The protonated amidinium group is susceptible to nucleophilic attack at the carbon atom. It is also acidic and can be deprotonated by a base to form the neutral free base.

-

Pyridine Ring: The two fluorine atoms are strongly electron-withdrawing, making the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen and activated by the fluorine atoms.

Stability

-

Solid State: As a hydrochloride salt, 3,5-difluoropicolinimidamide hydrochloride is expected to be a relatively stable crystalline solid at room temperature. However, it may be hygroscopic and should be stored in a desiccator.

-

Solution Stability: In aqueous solution, the stability of the amidinium ion is pH-dependent. At acidic to neutral pH, it is expected to be reasonably stable. In basic solutions, it will deprotonate to the free base, which may be less stable and more prone to hydrolysis. The presence of fluorine atoms generally enhances the metabolic stability of aromatic rings by blocking sites of oxidative metabolism.[1]

Spectroscopic Data (Predicted)

| Spectroscopy Type | Predicted Key Features |

| ¹H NMR (in DMSO-d₆) | - Aromatic Protons: Two signals in the aromatic region (δ 7.5-9.0 ppm), likely a doublet and a triplet, showing coupling to each other and to the fluorine atoms. - Amine Protons: Broad signals for the -NH₂ and =NH₂⁺ protons, likely in the range of δ 8-10 ppm, which may exchange with D₂O. |

| ¹³C NMR (in DMSO-d₆) | - Pyridine Carbons: Signals for the pyridine ring carbons, with those bonded to fluorine showing large C-F coupling constants. - Amidine Carbon: A signal for the amidinium carbon, typically in the range of δ 160-170 ppm. |

| ¹⁹F NMR (in DMSO-d₆) | - Two distinct signals for the two fluorine atoms on the pyridine ring. |

| IR (KBr pellet) | - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the amidinium group. - C=N Stretching: A strong absorption around 1650-1680 cm⁻¹ for the C=N bond of the amidinium ion. - C-F Stretching: Strong absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹. |

| Mass Spectrometry (ESI+) | - Molecular Ion (M+) : An ion corresponding to the free base [C₆H₆F₂N₃]⁺ at m/z 158.05. |

Applications in Drug Discovery

3,5-Difluoropicolinimidamide hydrochloride is a valuable building block for medicinal chemistry programs.

-

Scaffold for Kinase Inhibitors: The pyridine and amidine groups can form key hydrogen bond interactions within the ATP-binding site of many kinases. The difluoro substitution can enhance binding affinity and improve metabolic stability.

-

Enzyme Inhibitors: The amidinium group can mimic a protonated arginine or lysine side chain, making it a useful motif for inhibiting enzymes that recognize these residues, such as proteases and methyltransferases.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used as a starting point in fragment-based screening campaigns to identify initial hits for a variety of biological targets.

Safety Information

While specific toxicity data for 3,5-difluoropicolinimidamide hydrochloride is not available, it should be handled with the standard precautions for a novel chemical entity.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicity is unknown. Assume it is harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3,5-Difluoropicolinimidamide hydrochloride is a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structural features suggest favorable properties for interacting with biological targets. This guide provides a foundational understanding of its chemical properties and a practical framework for its synthesis and handling, empowering researchers to explore its potential in their therapeutic programs.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

Sources

An In-depth Technical Guide to 3,5-difluoropicolinimidamide hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting a compound's pharmacokinetic and pharmacodynamic profile. Within this context, fluorinated heterocyclic scaffolds, particularly substituted pyridines, have garnered significant attention as privileged structures in the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific, yet highly promising building block: 3,5-difluoropicolinimidamide hydrochloride (CAS Number: 298709-32-7). We will delve into its synthesis, physicochemical characteristics, and potential applications, offering a roadmap for its utilization in drug discovery programs.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 3,5-difluoropicolinimidamide hydrochloride is a fluorinated derivative of a picolinimidamide, presenting as a salt. The hydrochloride form generally enhances solubility in aqueous media compared to the free base, a desirable characteristic for biological assays and formulation development.

| Property | Value | Source |

| CAS Number | 298709-32-7 | [1][2] |

| Molecular Formula | C₆H₆ClF₂N₃ | [1] |

| Molecular Weight | 193.58 g/mol | [1] |

| Synonyms | 3,5-Difluoropyridine-2-carboximidamide Hydrochloride | [3] |

| Appearance | White to light yellow powder or crystals (predicted) | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General chemical knowledge |

| Storage | Sealed in a dry, room temperature environment is recommended. | General chemical knowledge |

Note: Comprehensive, experimentally determined data for properties such as melting point, pKa, and detailed solubility profiles are not widely published. Researchers are advised to perform their own characterization upon synthesis or acquisition.

Synthesis of 3,5-difluoropicolinimidamide hydrochloride: A Step-by-Step Protocol

The most logical and established synthetic route to 3,5-difluoropicolinimidamide hydrochloride is through the Pinner reaction, starting from the commercially available 3,5-difluoropyridine-2-carbonitrile (CAS: 298709-29-2).[5] The Pinner reaction is a classic acid-catalyzed conversion of a nitrile to an imidate hydrochloride using an alcohol and anhydrous hydrogen chloride.

Experimental Protocol: Pinner Reaction Synthesis

This protocol is a well-established method for the synthesis of imidate hydrochlorides from nitriles. The specific conditions provided are based on general Pinner reaction procedures and should be optimized for this particular substrate.

Materials:

-

3,5-difluoropyridine-2-carbonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether (or another suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas or a solution in a compatible anhydrous solvent)

-

Round-bottom flask equipped with a magnetic stirrer and a gas inlet

-

Drying tube

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoropyridine-2-carbonitrile (1 equivalent) in a minimal amount of anhydrous methanol (1.1-1.5 equivalents).

-

Solvent Addition: Add anhydrous diethyl ether to the solution. The volume of diethyl ether should be sufficient to ensure the product precipitates upon formation.

-

Acidification: Cool the reaction mixture in an ice bath to 0°C. Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, a solution of HCl in anhydrous methanol or diethyl ether can be added dropwise. The reaction is exothermic and should be carefully controlled.

-

Reaction Monitoring: The reaction progress can be monitored by the precipitation of the white to off-white imidate hydrochloride salt. The reaction is typically complete within a few hours.

-

Product Isolation: Once the reaction is complete, stop the flow of HCl and allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

-

Drying: Dry the collected solid under vacuum to yield 3,5-difluoropicolinimidamide hydrochloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the intermediate imidate to the corresponding ester, significantly reducing the yield of the desired product. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is critical.

-

Stoichiometry of Alcohol: A slight excess of the alcohol (methanol) is used to ensure the complete conversion of the nitrile.

-

Temperature Control: The reaction is performed at low temperatures (0°C) to control the exothermicity of the reaction with HCl and to minimize potential side reactions.

-

Solvent Choice: Diethyl ether is a common solvent for the Pinner reaction as it is a poor solvent for the resulting imidate hydrochloride salt, thus facilitating its precipitation and easy isolation.

Visualizing the Synthesis Workflow

Caption: Synthesis of 3,5-difluoropicolinimidamide hydrochloride.

The Role of 3,5-difluoropicolinimidamide hydrochloride in Drug Discovery

The picolinimidamide scaffold is a valuable pharmacophore in medicinal chemistry, and the introduction of a difluoro substitution pattern at the 3 and 5 positions of the pyridine ring is expected to confer unique properties that can be exploited in drug design.

Bioisosteric Replacement and Modulation of Physicochemical Properties

The imidamide functional group can act as a bioisostere for other functionalities, such as amides or carboxylic acids, which are common in bioactive molecules. The difluoro substitution significantly alters the electronic nature of the pyridine ring, making it more electron-deficient. This can influence the pKa of the imidamide group and the overall lipophilicity of the molecule, which are critical parameters for cell permeability and oral bioavailability.

Potential as a Privileged Scaffold in Kinase Inhibition

Recent research has highlighted the potential of picolinamide derivatives as inhibitors of various protein kinases, which are key targets in oncology and immunology. For instance, pyridine-2-carboxamide analogs have shown potent inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), an attractive target for cancer immunotherapy. The structural similarities between picolinamides and picolinimidamides suggest that 3,5-difluoropicolinimidamide hydrochloride could serve as a valuable starting point for the development of novel kinase inhibitors. The fluorine atoms can engage in specific interactions with the kinase active site, potentially enhancing binding affinity and selectivity.

Application in the Synthesis of Novel Heterocyclic Systems

Imidates are versatile synthetic intermediates. The imidamide hydrochloride can be further reacted with various nucleophiles to generate a diverse range of heterocyclic compounds. This opens up avenues for the creation of novel chemical libraries for high-throughput screening against a multitude of biological targets.

Self-Validating Systems in Synthesis and Characterization

To ensure the trustworthiness of the synthesized material, a self-validating system of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The characteristic chemical shifts and coupling constants of the aromatic protons and carbons, as well as the protons of the imidamide group, will provide unambiguous structural verification.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=N and N-H stretching vibrations of the imidamide group, as well as the C-F bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final product.

By employing this suite of analytical techniques, researchers can be confident in the identity and purity of their synthesized 3,5-difluoropicolinimidamide hydrochloride, which is paramount for obtaining reliable and reproducible results in subsequent biological assays.

Conclusion and Future Directions

3,5-difluoropicolinimidamide hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis via the Pinner reaction from a readily available precursor is a feasible and scalable route. The unique electronic properties conferred by the difluoro substitution pattern make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. As our understanding of the biological roles of fluorinated compounds continues to grow, the demand for versatile and well-characterized building blocks like 3,5-difluoropicolinimidamide hydrochloride is set to increase. Future research should focus on a more detailed characterization of its physicochemical properties and the exploration of its utility in the synthesis of diverse compound libraries for biological screening.

References

-

Accela ChemBio Inc. 3,5-Difluoropyridine-2-carboximidamide Hydrochloride | 298709-32-7. [Link]

-

Dayang Chem. Buy 3,5-Difluoropicolinimidamide hydrochloride | 298709-32-7. [Link]

-

PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]

- Google Patents.

- Google Patents.

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

- Google Patents. Preparation methods of nitrile and corresponding amine.

- Google Patents.

-

ResearchGate. 1 H NMR spectrum of 3,5-DFPBA in DMSO solution. [Link]

-

Accela ChemBio Inc. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. [Link]

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

Accela ChemBio Inc. 298709-32-7,3,5-Difluoropyridine-2-carboximidamide Hydrochloride... [Link]

-

Dayang Chem Co.,Limited. Buy 3,5-Difluoropicolinimidamide hydrochloride from Dayang Chem... [Link]

Sources

- 1. 298709-32-7,3,5-Difluoropyridine-2-carboximidamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. echemi.com [echemi.com]

- 3. 1260664-81-0,6-Chloro-1H-pyrazolo[3,4-b]pyrazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Picolinimidamide Hydrochloride | 51285-26-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. ossila.com [ossila.com]

Unraveling the Enigma: The Mechanism of Action of 3,5-Difluoropicolinimidamide Hydrochloride

A Note to Our Esteemed Researchers, Scientists, and Drug Development Professionals:

In the dynamic landscape of pharmaceutical research and development, the quest to understand the precise mechanism of action of novel chemical entities is paramount. It is this fundamental knowledge that underpins the rational design of efficacious therapeutics and the prediction of potential toxicities. We embarked on an in-depth exploration of the mechanism of action of 3,5-difluoropicolinimidamide hydrochloride with the intent to provide a comprehensive technical guide.

However, after a thorough and exhaustive search of publicly available scientific literature, including peer-reviewed journals, established chemical databases, and regulatory filings, we must report that there is currently no available information detailing the mechanism of action for 3,5-difluoropicolinimidamide hydrochloride.

While our search did identify basic chemical and supplier information for this compound, such as its CAS number (298709-32-7) and molecular formula (C6H6ClF2N3), no studies outlining its biological targets, signaling pathway modulation, or cellular effects have been published.[1] The scientific community has not yet characterized the pharmacological profile of this specific molecule.

The absence of data prevents us from fulfilling the core requirements of this guide, which would have included:

-

A detailed exposition of the molecular target(s) and binding kinetics.

-

Elucidation of the downstream signaling cascades affected by the compound.

-

In-depth protocols for key experiments to probe its mechanism.

-

Visualization of its mode of action through signaling pathway diagrams.

We are committed to the principles of scientific integrity and providing our audience with accurate, evidence-based information. Therefore, in lieu of speculating or presenting unverified hypotheses, we have chosen to transparently communicate the current knowledge gap.

This situation is not uncommon in the early stages of chemical discovery. Many compounds are synthesized and cataloged before their biological activities are fully investigated and disclosed. The lack of public information on 3,5-difluoropicolinimidamide hydrochloride suggests that it may be a novel investigational compound, a synthetic intermediate, or a molecule whose biological properties have not yet been a focus of published research.

We encourage the research community to view this as an opportunity. The uncharacterized nature of 3,5-difluoropicolinimidamide hydrochloride presents a blank canvas for novel investigations into its potential therapeutic applications. Future research in this area would be highly valuable and could uncover new pharmacological pathways and therapeutic targets.

We will continue to monitor the scientific literature for any emerging data on 3,5-difluoropicolinimidamide hydrochloride and will provide updates as information becomes available. We appreciate your understanding and share your commitment to advancing scientific knowledge.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3,5-difluoropicolinimidamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-difluoropicolinimidamide hydrochloride (CAS No. 298709-32-7). Given the limited publicly available solubility data for this specific compound, this document focuses on the foundational principles and a detailed experimental framework for determining its solubility profile. The methodologies outlined herein are designed to be robust, reproducible, and adaptable to various laboratory settings, ensuring high-quality data generation for drug development and research applications.

Introduction to 3,5-difluoropicolinimidamide hydrochloride

3,5-difluoropicolinimidamide hydrochloride is a fluorinated derivative of picolinimidamide. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] As such, understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent. Solubility fundamentally influences a drug's bioavailability, formulation design, and overall efficacy.

Chemical Structure:

-

Compound Name: 3,5-difluoropicolinimidamide hydrochloride

-

Parent Compound: 3,5-Difluoropicolinimidamide (CAS No. 298709-38-3)[2]

-

Molecular Formula: C₆H₅F₂N₃·HCl

-

Related Structures: The core structure is related to 3,5-difluoropicolinic acid (CAS No. 745784-04-7) and 3,5-difluoropicolinamide (CAS No. 745784-03-6).[3][4]

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount consideration throughout the drug development lifecycle. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy.[5] A comprehensive understanding of a compound's solubility in various media—ranging from aqueous buffers that mimic physiological pH to organic solvents used in formulation—is essential for:

-

Early-Stage Discovery: Triaging compounds and predicting their potential for oral absorption.

-

Preclinical Development: Designing appropriate formulations for toxicology and pharmacology studies.

-

Formulation Science: Selecting excipients and developing stable, bioavailable dosage forms.

Predicted Solubility Behavior of 3,5-difluoropicolinimidamide hydrochloride

-

Aqueous Solubility: The hydrochloride salt form suggests that the compound will be more soluble in aqueous media compared to its free base. The protonated imidamide group will enhance its interaction with polar water molecules. The presence of two fluorine atoms, which are highly electronegative, can also influence hydration.

-

pH-Dependent Solubility: As a salt of a weak base, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is predominantly in its protonated, ionized form.

-

Organic Solvent Solubility: The aromatic pyridine ring and the difluoro-substitution pattern contribute to some lipophilic character. Therefore, solubility is expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] The degree of solubility in these solvents will be influenced by the interplay of hydrogen bonding, polarity, and van der Waals forces.[6]

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for determining the equilibrium solubility of 3,5-difluoropicolinimidamide hydrochloride using the widely accepted shake-flask method.[7] This method is considered the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.

Materials and Reagents

-

3,5-difluoropicolinimidamide hydrochloride (purity >98%)

-

A range of solvents for analysis (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Prepare a stock solution of 3,5-difluoropicolinimidamide hydrochloride of known concentration in a suitable solvent (e.g., methanol or DMSO).

-

Perform serial dilutions to create a series of standards with concentrations that will bracket the expected solubility.

-

Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) to generate a standard curve of response versus concentration. The linearity of this curve is crucial for accurate quantification.

-

-

Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of 3,5-difluoropicolinimidamide hydrochloride to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.[7]

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of excess solid.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility readings.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the standard curve.

-

Analyze the diluted samples using the same analytical method as the standards.

-

-

Data Analysis:

-

Using the standard curve, determine the concentration of 3,5-difluoropicolinimidamide hydrochloride in the diluted samples.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Analytical Methodologies for Concentration Determination

The choice of analytical method is dependent on the properties of the compound and the required sensitivity.

-

UV-Vis Spectrophotometry: This is a straightforward method if the compound has a suitable chromophore and there are no interfering substances in the solvent matrix.[8] A wavelength scan should be performed to identify the λmax for maximum absorbance.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a common starting point for polar, ionizable compounds.

Tabulated Summary of Expected Solubility Data

While specific experimental values are not available in the literature, the following table provides a template for presenting the determined solubility data for 3,5-difluoropicolinimidamide hydrochloride.

| Solvent System | Temperature (°C) | pH (for aqueous) | Expected Solubility Range |

| Deionized Water | 25 | ~5-6 | Sparingly Soluble |

| 0.1 N HCl | 25 | 1.0 | Soluble |

| PBS | 25 | 7.4 | Slightly Soluble |

| Methanol | 25 | N/A | Soluble to Freely Soluble |

| Ethanol | 25 | N/A | Soluble |

| Acetonitrile | 25 | N/A | Slightly Soluble |

| DMSO | 25 | N/A | Very Soluble |

Conclusion and Future Directions

The solubility of 3,5-difluoropicolinimidamide hydrochloride is a critical parameter that will dictate its path forward in the drug development process. This guide provides a comprehensive, scientifically grounded framework for the experimental determination of its solubility profile. By following the detailed protocol, researchers can generate high-quality, reliable data to inform formulation strategies and preclinical studies. Future work should focus on executing these experiments and further characterizing the solid-state properties of the compound, such as its polymorphism, which can also significantly impact solubility and stability.

References

- Kong, M.-Z., Shi, X.-H., Cao, Y.-C., & Zhou, C.-R. (n.d.). Solubility of Imidacloprid in Different Solvents.

- ChemicalBook. (n.d.). 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE CAS#: 163457-23-6. Retrieved from a verified chemical supplier source.

- Lund University Publications. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride.

- BLD Pharm. (n.d.). 1179533-73-3|5-Fluoropicolinimidamide.

- Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. (2002).

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- PubChem. (n.d.). 3,5-Difluorobenzamide.

- Graz University of Technology. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.

- Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. (2018). PubMed.

- ChemicalBook. (n.d.). 3,5-Difluoropicolinic acid | 745784-04-7.

- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. (n.d.). MDPI.

- BLD Pharm. (n.d.). 745784-03-6|3,5-Difluoropicolinamide.

- SciELO España. (n.d.). Solubility data and solubility parameters of barnidipine in different pure solvents.

- Ossila. (n.d.). 3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6.

- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).

- ChemicalBook. (n.d.). 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE | 163457-23-6.

- New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. (n.d.). PubMed.

- Solubility & Method for determin

- Sigma-Aldrich. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7.

- ResearchGate. (n.d.).

- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (n.d.). PubMed.

Sources

- 1. ossila.com [ossila.com]

- 2. 1179533-73-3|5-Fluoropicolinimidamide|BLD Pharm [bldpharm.com]

- 3. 3,5-Difluoropicolinic acid | 745784-04-7 [chemicalbook.com]

- 4. 745784-03-6|3,5-Difluoropicolinamide|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.isciii.es [scielo.isciii.es]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

Navigating the Spectral Landscape of 3,5-difluoropicolinimidamide hydrochloride: A Technical Guide

For Immediate Release

A Deep Dive into the Predicted NMR Spectral Characteristics of a Key Pharmaceutical Building Block

As a cornerstone in the synthesis of novel pharmaceuticals, a thorough understanding of the structural and electronic properties of 3,5-difluoropicolinimidamide hydrochloride is paramount for researchers in drug discovery and development. This in-depth technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound. In the absence of publicly available experimental spectra, this guide, grounded in the fundamental principles of NMR spectroscopy and analysis of analogous fluorinated aromatic systems, offers a robust framework for the characterization and quality control of this important molecule.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of 3,5-difluoropicolinimidamide hydrochloride presents a fascinating case for NMR analysis, with multiple active nuclei (¹H, ¹³C, and ¹⁹F) providing a wealth of information about its electronic environment and connectivity. The protonation of the imidamide group to form the hydrochloride salt significantly influences the electron distribution within the pyridine ring, which is reflected in the predicted chemical shifts.

Diagram 1: Molecular Structure and Numbering of 3,5-difluoropicolinimidamide hydrochloride

Caption: Structure of 3,5-difluoropicolinimidamide hydrochloride with atom numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons and the protons of the amidinium and amine groups. The electron-withdrawing effects of the fluorine atoms and the pyridine nitrogen, along with the positive charge on the imidamide group, will significantly deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 | 8.5 - 8.8 | d | ³J(H6-F5) ≈ 2-4 Hz |

| H4 | 8.0 - 8.3 | t | ³J(H4-F3) ≈ ³J(H4-F5) ≈ 8-10 Hz |

| -C(NH₂⁺)H | 9.0 - 9.5 | br s | - |

| -C(NH)H₂ | 8.5 - 9.0 | br s | - |

Predicted in DMSO-d₆

The broadness of the NH proton signals is expected due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key insights into the carbon skeleton. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹J(C-F)). Carbons further away will show smaller two- and three-bond couplings. Aromatic carbons generally resonate in the 120-150 ppm range[1].

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) | Predicted ²J(C-F) (Hz) | Predicted ³J(C-F) (Hz) |

| C2 | 145 - 150 | - | d, ~20-30 Hz (from F3) | d, ~2-5 Hz (from F5) |

| C3 | 155 - 160 (d) | dd, ~240-260 Hz | - | dd, ~5-10 Hz (from F5) |

| C4 | 120 - 125 (t) | - | t, ~25-35 Hz | - |

| C5 | 155 - 160 (d) | dd, ~240-260 Hz | - | dd, ~5-10 Hz (from F3) |

| C6 | 140 - 145 | - | d, ~2-5 Hz (from F3) | d, ~20-30 Hz (from F5) |

| C(NH₂)₂⁺ | 160 - 165 | d, ~2-5 Hz (from F3) | - | - |

Predicted in DMSO-d₆

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift dispersion, making it an excellent tool for characterizing fluorinated compounds[2]. The two fluorine atoms in 3,5-difluoropicolinimidamide hydrochloride are chemically equivalent, and thus a single resonance is expected. This signal will be split by the neighboring protons.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F3, F5 | -110 to -130 | t | ³J(F-H4) ≈ 8-10 Hz |

Predicted relative to CFCl₃

The chemical shift of fluorine is highly sensitive to its electronic environment[3][4]. The electron-deficient nature of the protonated difluoropyridine ring will influence the precise chemical shift.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental workflow is recommended.

Diagram 2: Experimental Workflow for NMR Analysis

Caption: Recommended workflow for acquiring and processing NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3,5-difluoropicolinimidamide hydrochloride.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and its convenient residual solvent peaks for referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the ¹H, ¹³C, and ¹⁹F probes.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

To aid in definitive assignments, acquire two-dimensional NMR spectra, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Reference the ¹⁹F spectrum to an external standard, such as CFCl₃ (δ 0.0).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants for all spectra and compare them with the predicted values.

-

Use the 2D NMR data to confirm the assignments of all proton and carbon signals.

-

Conclusion and Future Outlook

This guide provides a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectral data for 3,5-difluoropicolinimidamide hydrochloride, along with a robust experimental protocol for its acquisition and analysis. These predicted data serve as a valuable reference for researchers working with this compound, enabling them to confirm its identity and purity. The acquisition of experimental data will be crucial to validate and refine these predictions, contributing to a more complete understanding of this important pharmaceutical intermediate.

References

- Fluorine NMR. Current Protocols in Nucleic Acid Chemistry.

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubChem. 3,5-Difluoropyridine. [Link]

-

PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. 1 H NMR spectrum of 3,5-DFPBA in DMSO solution. [Link]

-

NIH. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

Sources

- 1. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Difluoropicolinimidamide Hydrochloride

This guide provides a detailed theoretical framework for the mass spectrometric analysis of 3,5-difluoropicolinimidamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles of mass spectrometry with predicted behavior based on the compound's unique chemical structure. As direct experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide serves as an expert-led predictive analysis to inform experimental design and data interpretation.

Introduction: The Analytical Imperative for 3,5-Difluoropicolinimidamide Hydrochloride

3,5-Difluoropicolinimidamide hydrochloride is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making its precise characterization essential. Mass spectrometry (MS) is an indispensable tool for confirming molecular identity, assessing purity, and elucidating structure. This guide will explore the probable mass spectrometric behavior of 3,5-difluoropicolinimidamide hydrochloride, focusing on ionization, fragmentation, and the influence of its distinct functional groups: a difluorinated pyridine ring and a picolinimidamide (amidine) moiety.

The hydrochloride salt form of the analyte suggests that it is likely to be a crystalline solid at room temperature and readily soluble in polar protic solvents, making it amenable to standard sample preparation protocols for electrospray ionization mass spectrometry (ESI-MS).

Predicted Physicochemical Properties and Exact Mass

A thorough understanding of the analyte's properties is foundational to developing a robust MS method.

| Property | Predicted Value/Information | Source/Rationale |

| Chemical Formula | C₆H₇Cl₂F₂N₃ | Deduced from structure |

| Molecular Weight | 229.04 g/mol | Calculated from atomic weights |

| Exact Mass | 174.0506 (free base) | Calculated for C₆H₆F₂N₃ |

| pKa | Likely basic | The amidine group is strongly basic and will be protonated at physiological pH. |

| Structure | 3,5-difluoro-N'-hydroxypicolinimidamide hydrochloride | The picolinimidamide is a key functional group for ionization and fragmentation. |

Experimental Design: A Step-by-Step Protocol for ESI-MS Analysis

Electrospray ionization (ESI) in positive ion mode is the recommended starting point for the analysis of 3,5-difluoropicolinimidamide hydrochloride due to the basicity of the amidine group, which is readily protonated.

Sample and Mobile Phase Preparation

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 3,5-difluoropicolinimidamide hydrochloride in methanol or a mixture of acetonitrile and water.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase that mirrors the initial conditions of the liquid chromatography (LC) separation, if applicable. A typical starting mobile phase would be 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the ESI signal.

Mass Spectrometer Parameters (Representative)

The following are suggested starting parameters for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer. Optimization will be necessary.

| Parameter | Suggested Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic amidine group is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient spray and ion generation. |

| Source Temperature | 120 - 150 °C | To aid in desolvation without causing thermal degradation. |

| Desolvation Gas Flow | Instrument Dependent | To facilitate the removal of solvent from the analyte ions. |

| Collision Energy (for MS/MS) | 10 - 40 eV (ramped) | To induce fragmentation and obtain structural information. A ramped collision energy allows for the observation of both low and high-energy fragments in a single experiment. |

Ionization and Proposed Fragmentation Pathways

The mass spectrum of 3,5-difluoropicolinimidamide hydrochloride is expected to be characterized by a prominent protonated molecular ion and a series of fragment ions that provide structural insights.

Ionization

In positive mode ESI, the amidine functional group is the most likely site of protonation, leading to the formation of the protonated molecule, [M+H]⁺, with an expected m/z of 175.0585.

Collision-Induced Dissociation (CID) and Predicted Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation. The following pathways are proposed based on the known fragmentation patterns of amidines and pyridine-containing compounds.[1]

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated amidines is the neutral loss of ammonia. This would result in a fragment ion at m/z 158.0319.

-

Cleavage of the C-N bond: Fragmentation of the amidine group can also occur through cleavage of the carbon-nitrogen single bond, leading to the formation of a 3,5-difluoropicolinonitrile ion.[1]

-

Pyridine Ring Fragmentation: The difluorinated pyridine ring is relatively stable but can undergo fragmentation under higher collision energies. A characteristic loss for pyridine rings is the neutral loss of hydrogen cyanide (HCN).[2]

The following DOT script visualizes the proposed primary fragmentation pathway:

Caption: Proposed primary fragmentation pathway of protonated 3,5-difluoropicolinimidamide.

Data Interpretation and Structural Confirmation

The high-resolution mass spectrum should be used to confirm the elemental composition of the parent and fragment ions. The presence of two fluorine atoms will not produce a distinct isotopic pattern like chlorine or bromine, but the accurate mass measurement will be critical for confirmation.

The fragmentation pattern will provide strong evidence for the structure. The observation of a neutral loss of 17 Da (NH₃) would be highly indicative of the amidine functionality. Subsequent fragmentation of the pyridine ring would further confirm the identity of the compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the expected mass spectrometric behavior of 3,5-difluoropicolinimidamide hydrochloride. By understanding the likely ionization and fragmentation pathways, researchers can develop and optimize analytical methods for the characterization of this and structurally related compounds. The proposed experimental parameters and fragmentation schemes serve as a robust starting point for method development and data interpretation in the absence of established literature. As with any analytical endeavor, empirical optimization is key to achieving the highest quality data.

References

-

PubChem. 3,5-Difluorobenzamide. National Center for Biotechnology Information. [Link]

-

Laskin, J., & Futrell, J. H. (2005). Activation of large ions in FT-ICR mass spectrometry. Mass Spectrometry Reviews, 24(2), 135–167. [Link]

-

Kilpatrick, L. K., & Turecek, F. (2000). Mass Spectrometry of Amidines and Related Compounds. Journal of Mass Spectrometry, 35(11), 1269-1281. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Spiteller, G. (1966). Mass Spectrometry of Pyridine and its Derivatives. Advances in Heterocyclic Chemistry, 7, 301-376. [Link]

Sources

The Strategic Incorporation of Fluorine in Picolinimidamide-Based Bioactive Agents: A Technical Guide for Rational Drug Design

Introduction: The Picolinimidamide Scaffold and the Fluorine Advantage

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its derivatives, such as picolinamides, have shown significant promise in therapeutic areas ranging from oncology to infectious diseases.[2][3] A structurally related yet less explored class of compounds, the picolinimidamides (pyridine-2-carboximidamides), offers a unique chemical space for drug discovery. The presence of the imidamide functional group, as opposed to the more common amide, alters the molecule's electronic distribution, basicity, and hydrogen bonding capacity, presenting new opportunities for targeting biological macromolecules.

Parallel to the exploration of novel scaffolds is the strategic use of fluorine in drug design. The incorporation of fluorine is a cornerstone of modern pharmaceutical development, with fluorinated compounds accounting for approximately 20% of all commercialized medicines.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.[5][6] Strategic fluorination can enhance metabolic stability, modulate lipophilicity and pKa, improve membrane permeability, and increase binding affinity to the target protein.[7][8]

This technical guide provides researchers, scientists, and drug development professionals with a framework for understanding and leveraging the role of fluorine in modulating the bioactivity of the picolinimidamide core. As direct structure-activity relationship (SAR) studies on fluorinated picolinimidamides are nascent, this document establishes a predictive and rational design strategy based on well-established principles of fluorine chemistry and analogous fluorinated pyridine derivatives.[7] We will explore the causal mechanisms by which fluorine impacts molecular properties, outline detailed synthetic and bioanalytical workflows, and provide the authoritative grounding necessary to embark on the design of next-generation fluorinated picolinimidamide therapeutics.

Part 1: The Physicochemical and Pharmacokinetic Impact of Fluorination on the Picolinimidamide Scaffold

The decision to introduce a fluorine atom is a strategic choice aimed at resolving specific challenges in the drug discovery cascade, such as poor metabolic stability, suboptimal potency, or low bioavailability. The following sections detail the predictable effects of fluorinating the picolinimidamide core.

Enhancing Metabolic Stability

A primary driver for fluorination is to block metabolic "soft spots." The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[5]

-

Causality: In a typical picolinimidamide structure, vulnerable sites for oxidative metabolism often include activated C-H bonds on the pyridine ring or on N- or C-substituents. Replacing a hydrogen atom at one of these positions with a fluorine atom effectively shields the molecule from enzymatic attack. This modification can significantly increase the drug's half-life, reduce clearance, and ensure sustained therapeutic exposure.[5][9] For example, fluorination of the imidazo[1,2-a]pyridine scaffold, a related heterocyclic system, has been shown to enhance metabolic stability in the development of novel antipsychotic agents.[10]

Modulating Lipophilicity and Membrane Permeability

Lipophilicity, often measured as LogP, is a critical parameter governing a drug's absorption, distribution, and ability to cross cellular membranes.

-

Strategic Tuning: The effect of fluorine on lipophilicity is context-dependent.

-

Single Fluorine Substitution: Replacing a hydrogen with a single fluorine atom on an aromatic ring, such as the picolinidine core, generally increases the local lipophilicity.[5] This can enhance permeability across lipid bilayers, which may be advantageous for oral bioavailability or penetration of the blood-brain barrier.

-

Polyfluorination: The introduction of multiple fluorine atoms or a trifluoromethyl (-CF₃) group can sometimes decrease lipophilicity due to the atom's high polarity and low polarizability.[11] This allows for the fine-tuning of a molecule's solubility and permeability profile to achieve an optimal balance.

-

Adjusting Basicity (pKa) for Optimal Bioavailability

The picolinimidamide functional group is basic. The pKa of this group will determine its ionization state at physiological pH, which profoundly impacts its solubility, receptor interactions, and off-target effects (e.g., hERG channel binding).

-

The Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Placing a fluorine atom on the pyridine ring will lower the pKa of the picolinimidamide group, making it less basic.[11]

-

Practical Implications: This modulation is a critical tool. By lowering the basicity, a medicinal chemist can reduce unwanted interactions with acidic phospholipids in membranes (reducing phospholipidosis risk) or avoid protonation in specific biological compartments, thereby improving the compound's overall developability profile.

Influencing Conformation and Binding Affinity

Fluorine substitution can lock a molecule into a specific "bioactive conformation"—the precise three-dimensional shape required for optimal binding to its biological target.

-

Electrostatic and Steric Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, C-F···H-X hydrogen bonds, and other electrostatic contacts within a protein's binding pocket, thereby increasing binding affinity and potency.[6]

-

Gauche Effect: The presence of a polar C-F bond can influence the dihedral angles of adjacent polar bonds, stabilizing conformations that might otherwise be less favored.[11] For a flexible picolinimidamide derivative, this conformational restriction can pre-organize the molecule for its target, reducing the entropic penalty of binding and boosting potency. Studies on other inhibitors have shown that fluorine plays a crucial role in stabilizing such bioactive conformations.[12]

Part 2: A Proposed Workflow for the Synthesis and Evaluation of Fluorinated Picolinimidamides

This section outlines a self-validating system for the rational design, synthesis, and biological evaluation of novel fluorinated picolinimidamide derivatives. The causality behind each step is explained to provide a robust experimental framework.

Logical Framework for Fluorine Incorporation

The strategic placement of fluorine should be hypothesis-driven. The following diagram illustrates a decision-making workflow for a medicinal chemist.

Caption: A workflow for the rational design of fluorinated picolinimidamides.

Synthetic Protocols for Fluorinated Picolinimidamides

The synthesis of the target compounds requires a convergent approach: the preparation of a fluorinated picolinonitrile followed by its conversion to the picolinimidamide.

Protocol 2.1.1: Synthesis of Fluorinated Picolinonitrile

This protocol details a representative nucleophilic aromatic substitution (SNAr) to introduce fluorine.

-

Reactant Preparation: In a nitrogen-purged, oven-dried flask, dissolve 1.0 equivalent of a suitable precursor, such as 2-cyano-X-chloropyridine (where X is the desired position for fluorination), in anhydrous dimethyl sulfoxide (DMSO).

-

Fluoride Source: Add 2.0-3.0 equivalents of anhydrous potassium fluoride (KF) or cesium fluoride (CsF). The choice of counter-ion can influence reactivity; CsF is often more effective.

-

Phase-Transfer Catalyst (Optional but Recommended): Add 0.1 equivalents of a phase-transfer catalyst like Kryptofix [2.2.2] to enhance the solubility and nucleophilicity of the fluoride salt.

-

Reaction Conditions: Heat the reaction mixture to 120-180 °C and monitor by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Causality: High temperatures are required to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.

-

Workup and Purification: Cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2.1.2: Conversion of Nitrile to Picolinimidamide (Pinner Reaction)

This classic method proceeds via an imidate intermediate.

-

Imidate Formation: Suspend the synthesized fluorinated picolinonitrile (1.0 eq) in a solution of anhydrous ethanol (excess) and cool to 0 °C. Bubble anhydrous hydrogen chloride (HCl) gas through the solution until saturation. Seal the vessel and allow it to stir at room temperature for 12-24 hours. Causality: The strong acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol to form the ethyl picolinimidate hydrochloride salt.

-

Ammonolysis: Remove the solvent under reduced pressure. Dissolve the resulting crude imidate salt in anhydrous ethanol and cool to 0 °C. Bubble anhydrous ammonia (NH₃) gas through the solution until saturation. Seal the vessel and stir at room temperature for 24-48 hours.

-

Isolation: Concentrate the reaction mixture. The product, fluorinated picolinimidamide hydrochloride, often precipitates and can be collected by filtration. If necessary, triturate with cold diethyl ether to induce precipitation and purify by recrystallization.

Bioanalytical Protocols for Activity Assessment

A tiered approach is recommended to efficiently screen and characterize the synthesized compounds.

Experimental Workflow for Bioactivity Screening

Caption: A tiered workflow for evaluating fluorinated picolinimidamide bioactivity.

Protocol 2.2.1: In Vitro Target-Based Assay (Example: Kinase Inhibition)

This protocol is based on the known activity of related picolinamides as kinase inhibitors.[2]

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, the appropriate peptide substrate, and ATP at 2x the final desired concentration.

-

Compound Preparation: Serially dilute the fluorinated picolinimidamides in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Assay Execution (384-well plate):

-

Add 5 µL of compound dilution or DMSO (control) to each well.

-

Add 10 µL of the 2x kinase/substrate solution and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

-

Initiate the reaction by adding 10 µL of 2x ATP solution.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

-

Detection: Stop the reaction and detect substrate phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

-